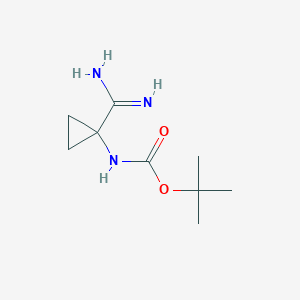
tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate
Overview
Description
tert-Butyl N-(1-carbamimidoylcyclopropyl)carbamate: is a chemical compound with the molecular formula C₉H₁₇N₃O₂. It is known for its use in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a tert-butyl group, a carbamimidoyl group, and a cyclopropyl ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-carbamimidoylcyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
tert-Butyl N-(1-carbamimidoylcyclopropyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl carbamate: A related compound with similar structural features but different functional groups.
Cyclopropyl isocyanate: Another compound with a cyclopropyl ring and isocyanate group, used in similar chemical reactions.
Uniqueness: tert-Butyl N-(1-carbamimidoylcyclopropyl)carbamate is unique due to its combination of a tert-butyl group, a carbamimidoyl group, and a cyclopropyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate |
InChI |
InChI=1S/C9H17N3O2/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11/h4-5H2,1-3H3,(H3,10,11)(H,12,13) |
InChI Key |
QRCDHLUHNINTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














